4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine
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Overview
Description
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a trifluoromethyl group and a thieno[3,2-D]pyrimidine core, making it a valuable candidate for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, pyrrolidine, and calcium chloride . Reaction conditions typically involve heating and the use of solvents like xylene and toluene .
Major Products
The major products formed from these reactions include thieno[3,2-D]pyrimidin-4-ones and thienopyrimidine-2,4-diones .
Scientific Research Applications
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer activities, particularly in targeting VEGFR-2 and inhibiting cancer cell growth.
Biological Research: The compound has shown promising results in inducing apoptosis in cancer cells by increasing BAX and decreasing Bcl-2 levels.
Chemical Research: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with molecular targets such as VEGFR-2. By binding to this receptor, the compound inhibits its activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also affects the expression of genes involved in apoptosis, such as BAX and Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]pyrimidines: These compounds share a similar core structure and have been studied for their anticancer activities.
Pyrido[3’,2’4,5]thieno(furo)pyrimidines: These compounds also exhibit antitumor activity and have similar synthetic routes.
Uniqueness
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine is unique due to its specific substitution pattern, which includes a trifluoromethyl group and a chlorine atom. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H9ClF3N3S |
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Molecular Weight |
307.72 g/mol |
IUPAC Name |
4-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9ClF3N3S/c12-9-8-7(17-10(16)18-9)5-3-4(11(13,14)15)1-2-6(5)19-8/h4H,1-3H2,(H2,16,17,18) |
InChI Key |
FSKDFCBTILCZFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(F)(F)F)C3=C(S2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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